cis-Tiliroside

概要

説明

cis-Tiliroside is a natural flavonoid compound extracted from the plant Tribulus terrestris. This compound has been recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities .

準備方法

cis-Tiliroside can be isolated from Tribulus terrestris through various extraction methods. The most common method involves the use of solvents such as methanol or ethanol to extract the flavonoid from the plant material. The extract is then purified using techniques like column chromatography

化学反応の分析

cis-Tiliroside undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of this compound can lead to the formation of reduced flavonoid derivatives. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

科学的研究の応用

Chemical Applications

Model Compound for Flavonoid Chemistry

- cis-Tiliroside serves as a model compound in the study of flavonoid chemistry, allowing researchers to explore its interactions with other molecules. This application is crucial for understanding the structural characteristics and reactivity of flavonoids in various chemical contexts.

Biological Applications

Antioxidant Activity

- Research indicates that this compound exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, which is essential for mitigating oxidative stress in biological systems. For instance, studies have reported its IC50 value for DPPH radical scavenging activity to be around 6 μM, comparable to well-known antioxidants like quercetin .

Anti-Inflammatory Effects

- This compound has demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα in microglial cells. This suggests its potential in treating neuroinflammatory conditions . The compound activates the Nrf2 pathway, which plays a critical role in cellular defense mechanisms against oxidative stress and inflammation .

Neuroprotective Properties

- The compound has been studied for its neuroprotective effects against neurotoxicity induced by inflammatory stimuli. It protects neuronal cells by reducing DNA fragmentation and ROS generation, thereby enhancing cell viability under stress conditions .

Medical Applications

Anticancer Properties

- This compound exhibits promising anticancer activity, particularly against liver cancer. It inhibits the enzyme Carbonic anhydrases XII (CAXII), which is implicated in tumor growth and metastasis. This mechanism highlights its potential as a therapeutic agent in cancer treatment .

Potential in Preventing Cataracts

- Recent studies suggest that this compound may protect human lens epithelial cells from oxidative damage, indicating a potential role in preventing cataracts through modulation of specific cellular pathways.

Industrial Applications

Nutraceuticals and Functional Foods

- Due to its health-promoting properties, this compound is being explored for incorporation into nutraceuticals and functional foods. Its antioxidant and anti-inflammatory benefits make it an attractive ingredient for products aimed at improving health and wellness .

Case Studies

作用機序

cis-Tiliroside exerts its effects through various molecular targets and pathways. It has been shown to interact with inflammatory mediators such as interleukin-6, tumor necrosis factor-alpha, and interleukin-1 beta. These interactions help reduce inflammation and promote tissue repair. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

類似化合物との比較

cis-Tiliroside is similar to other flavonoids such as quercetin and kaempferol, which also possess anti-inflammatory and antioxidant properties. this compound is unique in its specific interactions with certain molecular targets and its potential therapeutic applications in conditions like acute lung injury .

Similar Compounds

- Quercetin

- Kaempferol

- Rutin

生物活性

Introduction

Cis-Tiliroside, a flavonoid glycoside and a derivative of kaempferol, has garnered attention for its diverse biological activities, particularly in the realms of cytotoxicity, antioxidant properties, and potential therapeutic applications. This article synthesizes current research findings to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C30H26O13

- Molecular Weight : 594.52 g/mol

- CAS Number : 163956-16-9

Cytotoxic Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. Notably, it exhibits superior activity compared to its trans-isomer and other flavonoids.

Comparative Cytotoxicity Data

| Compound | Cell Line | CC50 (μg/mL) at 24h | CC50 (μg/mL) at 48h |

|---|---|---|---|

| This compound | A549 | 68.05 | 18.82 |

| trans-Tiliroside | A549 | 149.90 | 144.74 |

| Kaempferol | A549 | 129.15 | 113.48 |

This compound's cytotoxicity was evaluated using the MTT assay on the A549 lung cancer cell line, demonstrating a significant reduction in cell viability at lower concentrations compared to kaempferol and trans-Tiliroside .

Case Studies

- Study on Anticancer Properties : A study published in PubMed explored the cytotoxic effects of various tiliroside derivatives, including this compound, on HepG2 cells (a model for liver cancer). The results indicated that this compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Research has shown that this compound activates pathways associated with apoptosis and cell cycle arrest in cancer cells, further supporting its role as a promising candidate for cancer therapy .

Antioxidant Activity

This compound exhibits potent antioxidant properties, which contribute to its therapeutic potential.

Antioxidant Efficacy

- Radical Scavenging Activity : this compound has demonstrated effective scavenging of reactive oxygen species (ROS), which is crucial for mitigating oxidative stress-related diseases.

- Enzyme Inhibition : It inhibits xanthine oxidase and increases superoxide dismutase levels, enhancing its antioxidant capacity .

Quantitative Analysis

In studies assessing the antioxidant activity of various extracts containing this compound, IC50 values were determined using different assays:

| Extract Source | IC50 (mg/mL) in TEAC Assay |

|---|---|

| Wissadula periplocifolia | 1.63 ± 0.86 |

| Sidastrum micranthum | Not specified |

These findings underscore the compound's potential in developing natural antioxidant therapies .

Anti-Diabetic Properties

Recent research indicates that this compound may also possess anti-diabetic properties.

A study revealed that certain derivatives of tiliroside enhance glucose uptake in insulin-resistant HepG2 cells, suggesting that this compound could play a role in managing type II diabetes by activating AMPK pathways .

Clinical Implications

The activation of AMPK by this compound leads to improved glucose metabolism and lipid profiles, highlighting its potential utility in diabetes management.

特性

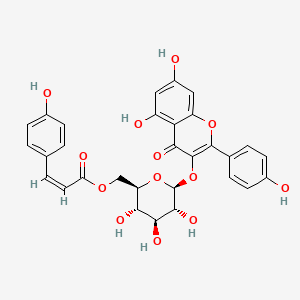

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGLGXQSFURLP-PYFXTMFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436355 | |

| Record name | Tribuloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22153-44-2 | |

| Record name | Tribuloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。